molecular formula C8H9N3O B1299952 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol CAS No. 27166-46-7

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

Cat. No. B1299952
CAS RN: 27166-46-7
M. Wt: 163.18 g/mol
InChI Key: LGQMDCIHBYTQJU-UHFFFAOYSA-N
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Description

The compound of interest, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, is a derivative of the pyrazolopyrimidine family, which has been the subject of various studies due to its potential biological activities and applications in medicinal chemistry. Pyrazolopyrimidines are known for their diverse pharmacological properties, including antitumor, antiinflammatory, and neuroprotective effects .

Synthesis Analysis

The synthesis of pyrazolopyrimidine analogs often involves palladium-catalyzed C-C coupling reactions, as demonstrated in the preparation of antitumor agents related to 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol . Another approach includes cyclocondensation reactions, which are used to create novel pyrazolo[1,5-c]pyrimidin-7(1H)-one derivatives, indicating the versatility of methods available for synthesizing this class of compounds .

Molecular Structure Analysis

The molecular structure of a closely related compound, 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(4H)-one, has been elucidated using X-ray crystallography. This compound crystallizes in a specific space group with distinct unit cell parameters and features hydrogen-bonded rings and π-π stacking dimers, which contribute to its supramolecular structure . These structural characteristics are crucial for understanding the interactions and stability of the compound.

Chemical Reactions Analysis

Pyrazolopyrimidines can undergo various chemical reactions, including interactions with phenols to form stable complexes through intermolecular hydrogen bonds . Additionally, the reactivity of the pyrazolopyrimidine core allows for the introduction of various substituents, leading to a wide range of derivatives with different biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure. For instance, the stability of complexes formed with phenols suggests high thermal stability . The lack of significant correlation between physicochemical characteristics and biological activity in some derivatives indicates that subtle structural differences can have a profound impact on their properties . Moreover, quantum chemical calculations, including HOMO-LUMO energy gaps and dipole moments, provide insights into the electronic properties of these compounds .

Scientific Research Applications

Crystallographic Analysis

The structure of 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied through X-ray crystallography. This analysis revealed details about its supramolecular structure, including hydrogen bonding and π–π stacking interactions. Such insights are crucial for understanding the compound's chemical properties and potential applications in material science or drug design (Borbulevych, 2010).

Synthesis Techniques

Researchers have developed various methods for synthesizing pyrazolo[1,5-a]pyrimidin-7-ol derivatives. These include distinct routes for preparing specific regioisomers of the compound, offering a range of possibilities for experimentalists in chemical synthesis (Gavrin et al., 2007).

Potential as a TSPO Ligand

Novel pyrazolo[1,5-a]pyrimidines, closely related to 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, have been synthesized and evaluated for their binding affinity to the translocator protein 18 kDa (TSPO). This protein is recognized as an early biomarker of neuroinflammatory processes. These compounds exhibited subnanomolar affinity for TSPO, suggesting potential application in neuroinflammation imaging using PET techniques (Damont et al., 2015).

Antimicrobial Activity

Recent studies have synthesized novel pyrazolo[1,5-a]pyrimidines and evaluated their antimicrobial activity. These compounds were tested for inhibitory effects on RNA polymerase, a crucial step in understanding their potential as antimicrobial agents. Such research contributes to the development of new drugs targeting resistant bacterial strains (Abdallah & Elgemeie, 2022).

Anticancer Potential

Pyrazolo[1,5-a]pyrimidine derivatives, including 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol, have shown significant potential in anticancer research. These compounds have been studied for their enzymatic inhibitory activity and their role in the design of new drugs with anticancer properties (Arias-Gómez et al., 2021).

Anti-Inflammatory Properties

Research into the anti-inflammatory properties of pyrazolo[1,5-a]pyrimidine derivatives has been conducted. These studies provide insights into the in vivo and in vitro effects of these compounds and their potential as nonsteroidal anti-inflammatory drugs (Bruni et al., 1993).

Safety And Hazards

The safety information available indicates that “2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol” may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-5-4-8(12)11-7(9-5)3-6(2)10-11/h3-4,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQMDCIHBYTQJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CC(=O)N2N1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90913256
Record name 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7-ol

CAS RN

98488-10-9, 27166-46-7
Record name 2,5-Dimethylpyrazolo[1,5-a]pyrimidin-7(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90913256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JS Stehouwer, MS Birnbaum, RJ Voll, MJ Owens… - Bioorganic & medicinal …, 2015 - Elsevier
A series of 3-(2,4-dichlorophenyl)-N-alkyl-N-fluoroalkyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amines were synthesized and evaluated as potential positron emission tomography (PET…
Number of citations: 5 www.sciencedirect.com

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